molecular formula C6H5BrN2O2 B1418297 Methyl 5-bromopyrazine-2-carboxylate CAS No. 210037-58-4

Methyl 5-bromopyrazine-2-carboxylate

Cat. No. B1418297
Key on ui cas rn: 210037-58-4
M. Wt: 217.02 g/mol
InChI Key: PVTAJWAGBTWOPG-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

A solution of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester (2.56 g, 16.61 mmol) in phosphorous oxybromide 9.9 g, 34.9 mmol) were heated at 90° C. for 70 mins. The reaction was allowed to cool and the resulting solid carefully dissolved in methanol and then the solvent was evaporated in vacuo. The residue was partitioned between EtOAc and sat. NaHCO3 and the organic extracts were washed with brine, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed (silica gel, EtOAc:Hexanes 40:60) to afford the title compound.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[CH:7][N:6]=1)=[O:4].P(Br)(Br)([Br:14])=O>CO>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Br:14])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)O
Name
Quantity
9.9 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and sat. NaHCO3
WASH
Type
WASH
Details
the organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, EtOAc:Hexanes 40:60)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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